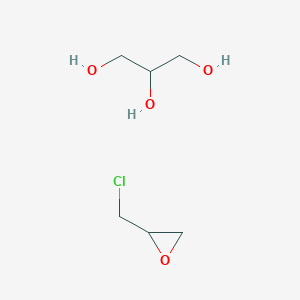
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane typically involves the reaction of glycerol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired polymer . The reaction can be represented as follows:
Glycerol+Epichlorohydrin→1,2,3-Propanetriol, polymer with (chloromethyl)oxirane
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where glycerol and epichlorohydrin are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to initiate the polymerization process. The resulting polymer is purified and processed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while substitution reactions can yield various functionalized derivatives .
Applications De Recherche Scientifique
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriol, polymer with (chloromethyl)oxirane involves its ability to form cross-linked networks through polymerization. The (chloromethyl) group in the polymer can react with various nucleophiles, leading to the formation of strong covalent bonds. This cross-linking ability is crucial in its applications in epoxy resins and adhesives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Propanetriol, polymer with oxirane: Similar in structure but lacks the (chloromethyl) group.
1,2,3-Propanetriol, polymer with (chloromethyl)oxirane and oxirane: Contains both (chloromethyl) and oxirane groups, offering different reactivity.
Uniqueness
This compound is unique due to the presence of the (chloromethyl) group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the production of specialized epoxy resins and functionalized materials .
Propriétés
Numéro CAS |
25038-04-4 |
|---|---|
Formule moléculaire |
C6H13ClO4 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C3H5ClO.C3H8O3/c4-1-3-2-5-3;4-1-3(6)2-5/h3H,1-2H2;3-6H,1-2H2 |
Clé InChI |
UQDDVIGJWPTDNJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(C(CO)O)O |
SMILES canonique |
C1C(O1)CCl.C(C(CO)O)O |
Numéros CAS associés |
25038-04-4 |
Synonymes |
1,2,3-Propanetriol,polymerwith(chloromethyl)oxirane; denacol313; epichlorohydrin-glycerincopolymer; Epichlorohydrin-glycerinecopolymer; epichlorohydrin-glycerinepolymer; epichlorohydrin-glycerinpolymer; epichlorohydrin-glycerolcopolymer; epichlorohydrin-gly |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















